(E)-N'-(4-Amino-2-cyanophenyl)-N,N-dimethylformimidamide
Overview
Description
(E)-N’-(4-Amino-2-cyanophenyl)-N,N-dimethylformimidamide is an organic compound characterized by the presence of an amino group, a cyano group, and a formimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(4-Amino-2-cyanophenyl)-N,N-dimethylformimidamide typically involves the reaction of 4-amino-2-cyanobenzaldehyde with N,N-dimethylformamide dimethyl acetal. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction proceeds via the formation of an imine intermediate, which subsequently undergoes cyclization to yield the desired product.
Industrial Production Methods
Industrial production of (E)-N’-(4-Amino-2-cyanophenyl)-N,N-dimethylformimidamide may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-(4-Amino-2-cyanophenyl)-N,N-dimethylformimidamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The formimidamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the formimidamide moiety under mild conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Primary amines.
Substitution: Various substituted formimidamides depending on the nucleophile used.
Scientific Research Applications
(E)-N’-(4-Amino-2-cyanophenyl)-N,N-dimethylformimidamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as conductivity or fluorescence.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of (E)-N’-(4-Amino-2-cyanophenyl)-N,N-dimethylformimidamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely depending on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- (E)-N’-(4-Amino-2-cyanophenyl)-N,N-dimethylformamidine
- (E)-N’-(4-Amino-2-cyanophenyl)-N,N-dimethylformamide
Uniqueness
(E)-N’-(4-Amino-2-cyanophenyl)-N,N-dimethylformimidamide is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it may exhibit different biological activity, stability, or solubility, making it valuable for specific applications.
Biological Activity
(E)-N'-(4-Amino-2-cyanophenyl)-N,N-dimethylformimidamide, with the CAS number 194423-17-1, is an organic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a formimidamide moiety, an amino group , and a cyano group , which contribute to its reactivity and biological properties. The molecular formula is with a molecular weight of 188.23 g/mol. It appears as a white to off-white crystalline powder with high purity (>98%) .
The biological activity of this compound is largely dependent on its interaction with specific biological targets. It can modulate enzyme activity or receptor interactions, making it a candidate for various therapeutic applications.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific kinases or enzymes involved in cell signaling pathways.
- Receptor Modulation : It could interact with receptors affecting cellular responses such as proliferation and apoptosis.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the context of cancer research.
Case Studies and Research Findings
- Antiproliferative Activity : A study evaluated the cytotoxic effects of various compounds, including derivatives of formimidamides, on cancer cell lines. The results indicated that certain derivatives showed potent antiproliferative effects against MCF-7 and MDA-MB-231 breast cancer cells .
- EGFR Inhibition : In a machine learning-based study aimed at developing EGFR inhibitors, compounds similar to this compound were synthesized and tested. Some demonstrated significant inhibitory activity against EGFR, suggesting potential applications in targeted cancer therapies .
- Synthesis and Reactivity : The compound can be synthesized via various chemical reactions, including nucleophilic substitution and oxidation processes. These reactions can yield different derivatives with potentially enhanced biological activities .
Comparative Biological Activity Table
Properties
IUPAC Name |
N'-(4-amino-2-cyanophenyl)-N,N-dimethylmethanimidamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-14(2)7-13-10-4-3-9(12)5-8(10)6-11/h3-5,7H,12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBZSLGGGORGSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=C(C=C(C=C1)N)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194423-17-1 | |
Record name | (E)-N'-(4-Amino-2-cyanophenyl)-N,N-dimethylformimidamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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